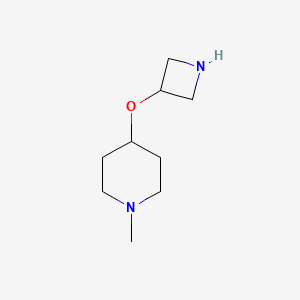
6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound characterized by the presence of an azido group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane typically involves the introduction of the azido group into the dioxane ring. One common method is the bromination of a precursor compound, followed by substitution with sodium azide. The reaction conditions often include the use of a phase-transfer catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkyl halides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for site-specific labeling and modification of biomolecules through click chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another azido-substituted compound used in the synthesis of energetic materials.
1-(Azidomethyl)-5H-tetrazole: A structurally similar compound with applications in coordination chemistry.
Uniqueness
6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the azido group allows for versatile chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
6-(azidomethyl)-2,2-dimethyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-7(2)5-11-4-6(12-7)3-9-10-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHRTXWKAIYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
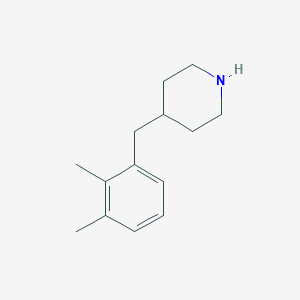


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

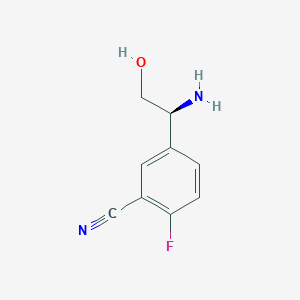
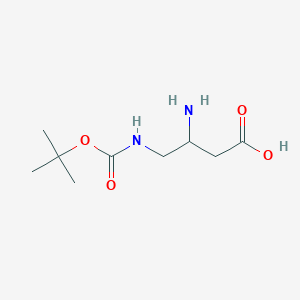
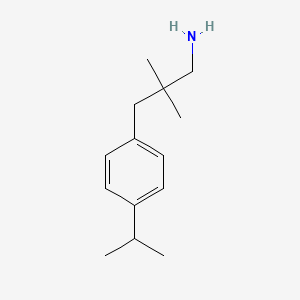
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)

